L-Homotyrosine

Übersicht

Beschreibung

L-Homotyrosine is a building block of echinocandin B, a fungal lipidated cyclic hexapeptide that acts as an antifungal agent . It is a non-proteinogenic amino acid that is characterized by numerous hydroxylated groups .

Synthesis Analysis

The synthesis of L-Homotyrosine is closely connected to the biosynthesis of echinocandin . The hty subcluster containing htyA, htyB, htyC, and htyD genes has been shown to be responsible for L-Homotyrosine biosynthesis . The synthesis of echinocandin B involves a cascade of hydroxylation reactions during the maturation process of the peptide scaffold .

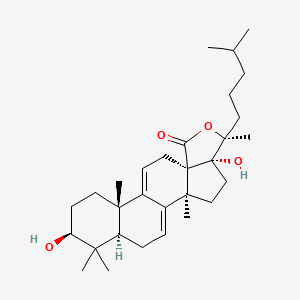

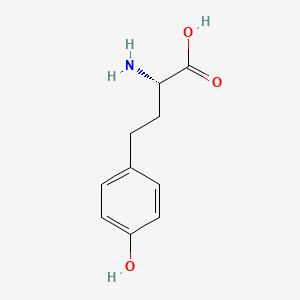

Molecular Structure Analysis

The molecular formula of L-Homotyrosine is C10H13NO3 . Its average mass is 195.215 Da and its monoisotopic mass is 195.089539 Da .

Chemical Reactions Analysis

The biosynthesis of L-Homotyrosine involves several oxidation steps . Variations in the oxidation pattern induced by these enzymes account for a remarkable structural diversity among the echinocandins .

Physical And Chemical Properties Analysis

L-Homotyrosine has a density of 1.3±0.1 g/cm3, a boiling point of 402.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has 4 H-bond acceptors, 4 H-bond donors, and 4 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Antifungal Drug Development

L-Homotyrosine: is a key building block in the synthesis of echinocandins , which are a class of antifungal drugs . These drugs, including caspofungin, micafungin, and anidulafungin , are used as first-line treatments against invasive mycoses . The compound’s role in the structure of echinocandins is crucial due to its hydroxylated non-proteinogenic amino acid nature, which contributes to the drugs’ efficacy.

Biosynthesis of Echinocandin B

In the biosynthetic pathway of echinocandin B , L-Homotyrosine undergoes a series of reactions starting from 4-hydroxyphenyl-pyruvate. This includes an aldol-type condensation, isomerization, decarboxylation, oxidation, and transamination to form the final product . This pathway is essential for producing echinocandin B, a potent antifungal agent.

Genetic Engineering of Antifungal Agents

Recent advances in genetic methods have allowed for the engineering of the biosynthesis of echinocandins. L-Homotyrosine’s role in this process is significant as it is a precursor in the biosynthesis of these antifungal agents. By manipulating the genes involved in its production, researchers can potentially develop new antifungal compounds with improved properties .

Development of Biosynthetic Gene Clusters

The discovery of biosynthetic gene clusters responsible for the production of L-Homotyrosine has opened up possibilities for synthetic biology applications. These clusters can be harnessed to produce echinocandin B and related compounds in a controlled and efficient manner, paving the way for large-scale production of these valuable pharmaceuticals .

Wirkmechanismus

Target of Action

L-Homotyrosine primarily targets the β-glucan synthase, a membrane-bound protein complex that catalyzes the formation of the main polysaccharide component of the fungal cell wall . This compound is a key component of echinocandins, a class of antifungal drugs .

Mode of Action

L-Homotyrosine interacts with its target, β-glucan synthase, by non-competitively inhibiting its function . This inhibition leads to a disruption in the formation of the fungal cell wall, thereby exerting its antifungal effects . It’s also suggested that L-Homotyrosine may inhibit the 4-hydroxyphenylpyruvate dioxygenase enzymes of Pseudomonas aeruginosa .

Biochemical Pathways

The biosynthesis of L-Homotyrosine involves several steps, including an aldol-type condensation with acetyl-CoA, isomerization, decarboxylation, and transamination . This compound is a crucial part of the hexapeptide scaffold of echinocandins, which are antifungal lipopeptides .

Pharmacokinetics

It’s known that echinocandins, which contain l-homotyrosine, are manufactured semi-synthetically due to their complex structure .

Result of Action

The action of L-Homotyrosine results in significant antifungal activities. For instance, it has been found to restore the efficacy of echinocandin drugs against a large panel of echinocandin-resistant Candida strains .

Action Environment

The action, efficacy, and stability of L-Homotyrosine can be influenced by various environmental factors. It’s worth noting that the biosynthesis of echinocandins, which include L-Homotyrosine, is widespread among Ascomycetes, suggesting that these compounds can be produced in diverse environmental conditions .

Safety and Hazards

Zukünftige Richtungen

Recent research has focused on the use of metallaphotoredox catalysis to overcome the key challenges associated with the preparation of the non-proteinogenic amino acid homotyrosine contained in echinocandin B . This could pave the way for the rapid access to N-Fmoc-protected non-proteinogenic and unnatural amino acids and the total synthesis of complex bioactive peptides containing these amino acids .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOZZTFGSTZNRX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569328 | |

| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221243-01-2, 185062-84-4 | |

| Record name | Homotyrosine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221243012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOTYROSINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X6A9Y291 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

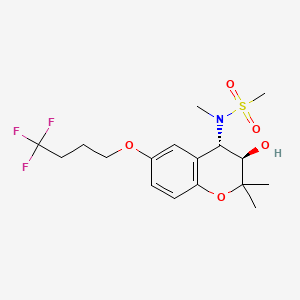

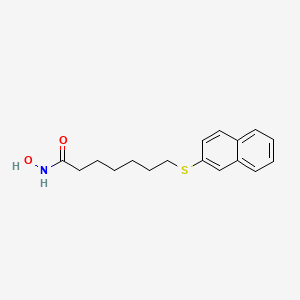

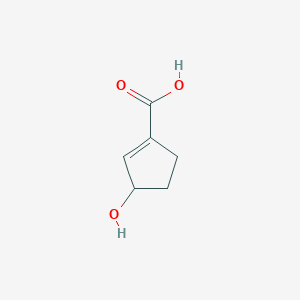

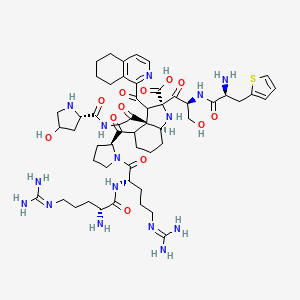

Feasible Synthetic Routes

Q & A

Q1: What is the significance of L-Homotyrosine in the context of echinocandin antifungal drugs?

A1: L-Homotyrosine is a crucial amino acid residue within the cyclic peptide structure of echinocandin antifungal drugs. Research suggests that it plays a vital role in the drugs' mechanism of action and overall efficacy against fungal pathogens. [, ]

Q2: How does L-Homotyrosine contribute to the antifungal activity of echinocandins?

A2: While the exact interaction mechanism is still being investigated, studies indicate that the presence of L-Homotyrosine is essential for both the antifungal activity of echinocandins and their ability to inhibit β-1,3-glucan synthesis, a key process for fungal cell wall formation. Replacing L-Homotyrosine with other natural amino acids significantly reduces or abolishes these activities. [] This suggests that L-Homotyrosine interacts directly or indirectly with the drug target, possibly influencing the binding affinity and efficacy of the echinocandin molecule.

Q3: Can modifications to the L-Homotyrosine residue impact echinocandin efficacy?

A3: Yes, modifications to the L-Homotyrosine residue can significantly impact echinocandin efficacy. For instance, removing the benzylic hydroxyl group from the L-Homotyrosine moiety in anidulafungin and rezafungin restored their effectiveness against various echinocandin-resistant Candida strains. [] This highlights the importance of the L-Homotyrosine structure for overcoming resistance mechanisms in fungal pathogens.

Q4: What is the role of L-Homotyrosine in echinocandin resistance?

A4: While L-Homotyrosine itself doesn't directly contribute to resistance, mutations in the FKS genes of resistant Candida strains, specifically those encoding the catalytic subunit of the β-glucan synthase complex, can alter the interaction between echinocandins and their target site. [] It is likely that these mutations affect the binding region of echinocandins, where L-Homotyrosine plays a critical role. Modifications to the L-Homotyrosine, such as dehydroxylation, might compensate for these structural changes and restore the drug's ability to bind and inhibit the mutated enzyme.

Q5: Are there any known biosynthetic pathways for L-Homotyrosine in echinocandin-producing organisms?

A5: Yes, research has identified gene clusters responsible for L-Homotyrosine biosynthesis in echinocandin-producing fungi. For example, in Emericella rugulosa NRRL 11440, a dedicated hty gene cluster encodes four enzymes involved in the de novo generation of L-Homotyrosine from acetyl-CoA and 4-hydroxyphenyl-pyruvate. [] Similarly, in Coleophoma empetri, the CEhtyA-D genes are implicated in L-Homotyrosine biosynthesis. [] These findings suggest a conserved pathway for this essential amino acid in echinocandin production.

Q6: What are the implications of understanding L-Homotyrosine biosynthesis for echinocandin research?

A6: Understanding the biosynthetic pathway of L-Homotyrosine could open new avenues for developing novel echinocandin derivatives or enhancing the production of existing ones. By manipulating the genes involved in L-Homotyrosine biosynthesis, researchers could potentially engineer strains with improved echinocandin production or create modified versions of the amino acid that confer enhanced antifungal activity or overcome resistance mechanisms.

Q7: Are there other organisms besides fungi that utilize L-Homotyrosine in bioactive compound production?

A7: Yes, L-Homotyrosine has been identified in bioactive compounds produced by other organisms. For example, L-Homotyrosine was found among compounds isolated from the gut bacteria of animals living in polluted environments. These compounds demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria. [] This suggests a broader role for L-Homotyrosine in natural product biosynthesis and its potential utilization for developing novel antimicrobial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)

![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)

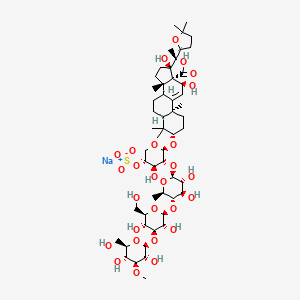

![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)